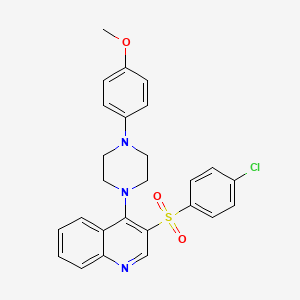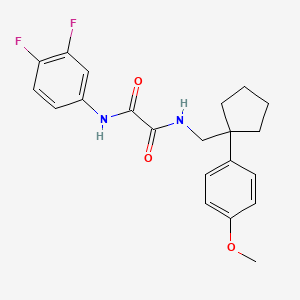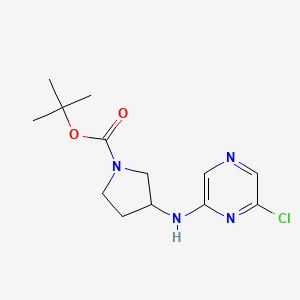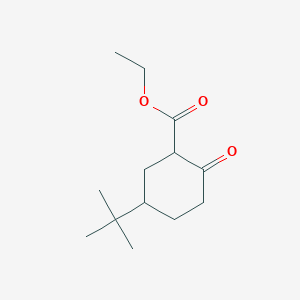
3-((4-Chlorophenyl)sulfonyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((4-Chlorophenyl)sulfonyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinoline is a useful research compound. Its molecular formula is C26H24ClN3O3S and its molecular weight is 494.01. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer Activities
The structural analogs of 4-aminoquinoline, including compounds with sulfonyl groups similar to the chemical , have shown promising anticancer activities. A study highlighted the effectiveness of these derivatives against various cancer cell lines, demonstrating potential as anticancer agents. Notably, certain analogs induced cancer cell death through mechanisms like cell cycle arrest and increased lysosomal volume, suggesting a selective toxicity towards cancer cells over non-cancer cells (Solomon, Pundir, & Lee, 2019).
Medicinal Chemistry Applications
The core structure of 7‐chloro‐4‐(piperazin‐1‐yl)quinoline, which is closely related to the queried chemical, serves as a versatile scaffold in medicinal chemistry. It has been utilized to develop drugs with a wide range of pharmacological activities, including antimalarial, antiparasitic, anti-HIV, anticancer, and others. This underscores the significant utility of such structures in the design of new therapeutic agents (El-Azzouny, Aboul-Enein, & Hamissa, 2020).
Antibacterial and Antifungal Properties
Research into novel quinolone derivatives, including those with phenylsulfonyl and piperazinyl groups, has revealed significant antimicrobial potential. Molecular docking studies have provided insights into their mechanisms of action, indicating their promise as antibacterial and antifungal agents. This suggests a broad application in treating microbial infections, with specific compounds demonstrating efficacy in in-silico models against target proteins for bacterial and fungal infections (Desai et al., 2017).
Hypoxic-Cytotoxic Agents in Cancer Therapy
Quinoxaline derivatives, similar in structural complexity to the chemical of interest, have been explored for their hypoxic-cytotoxic effects, particularly in cancer treatment. These compounds exhibit potent cytotoxicity under hypoxic conditions, a common feature of solid tumors, thus representing a targeted approach to cancer therapy (Ortega et al., 2000).
Psychotropic Effects
The quinoline and isoquinoline sulfonamide analogs of aripiprazole, which share structural similarities with the queried compound, have shown potential as antidepressant and antipsychotic agents. This research indicates the utility of quinoline derivatives in developing new treatments for mental health disorders, highlighting their diverse pharmacological profiles and the possibility of targeting multiple neurotransmitter systems for therapeutic effects (Zajdel et al., 2013).
特性
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN3O3S/c1-33-21-10-8-20(9-11-21)29-14-16-30(17-15-29)26-23-4-2-3-5-24(23)28-18-25(26)34(31,32)22-12-6-19(27)7-13-22/h2-13,18H,14-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYJNZGLUGUYJKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=C(C=NC4=CC=CC=C43)S(=O)(=O)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(3-Methylphenyl)carbamoyl]methyl 4,6-dichloropyridine-2-carboxylate](/img/structure/B2684868.png)
![Ethyl 2-(4-methoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2684871.png)



![2-(2-chloro-6-fluorobenzyl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2684880.png)
![3-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2684882.png)
![4-[cyclohexyl(methyl)sulfamoyl]-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2684883.png)
![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3-methoxy-2,2-dimethylpropanamide](/img/structure/B2684884.png)

![1-[2-(3-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B2684886.png)

![N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]propanamide](/img/structure/B2684890.png)
